molecular formula C11H16N4O3 B11862195 1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11862195
M. Wt: 252.27 g/mol
InChI Key: WWNICFUHNLQGOS-UHFFFAOYSA-N
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Description

1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a 2-(azepan-1-yl)-2-oxoethyl group and at the 4-position with a carboxylic acid moiety. This compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") , leveraging the triazole's stability and modularity for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H16N4O3

Molecular Weight

252.27 g/mol

IUPAC Name

1-[2-(azepan-1-yl)-2-oxoethyl]triazole-4-carboxylic acid

InChI

InChI=1S/C11H16N4O3/c16-10(14-5-3-1-2-4-6-14)8-15-7-9(11(17)18)12-13-15/h7H,1-6,8H2,(H,17,18)

InChI Key

WWNICFUHNLQGOS-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(N=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation of 2-Bromo-N-(azepan-1-yl)acetamide

Reagents :

  • Bromoacetyl bromide

  • Azepane

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure :

  • Azepane (1.0 equiv) and TEA (1.1 equiv) are dissolved in anhydrous DCM under nitrogen at 0°C.

  • Bromoacetyl bromide (1.0 equiv) is added dropwise, and the mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched with water, and the organic layer is washed with 1M HCl, saturated NaHCO₃, and brine.

  • The crude product is purified via silica gel chromatography (hexane/ethyl acetate) to yield 2-bromo-N-(azepan-1-yl)acetamide as a white solid (85–90% yield).

Key Data :

  • Molecular Formula : C₉H₁₅BrN₂O

  • ¹H NMR (CDCl₃) : δ 3.65 (t, 2H, J = 6.0 Hz), 3.45 (s, 2H), 2.85 (m, 4H), 1.60–1.45 (m, 8H).

Azidation to 2-Azido-N-(azepan-1-yl)acetamide

Reagents :

  • 2-Bromo-N-(azepan-1-yl)acetamide

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

Procedure :

  • A mixture of 2-bromo-N-(azepan-1-yl)acetamide (1.0 equiv) and NaN₃ (1.5 equiv) in DMF is heated at 60°C for 8 hours.

  • The reaction is diluted with water and extracted with ethyl acetate.

  • The organic phase is dried over MgSO₄ and concentrated under reduced pressure to afford the azide as a pale-yellow oil (75–80% yield).

Key Data :

  • Molecular Formula : C₉H₁₅N₅O

  • IR (neat) : 2100 cm⁻¹ (N₃ stretch).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reaction Setup

Reagents :

  • 2-Azido-N-(azepan-1-yl)acetamide

  • Propiolic acid

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (3:1)

Procedure :

  • Propiolic acid (1.2 equiv) and the azide (1.0 equiv) are dissolved in a tert-butanol/water mixture.

  • CuSO₄·5H₂O (0.1 equiv) and sodium ascorbate (0.2 equiv) are added, and the mixture is stirred at 50°C for 12 hours.

  • The reaction is cooled, diluted with ethyl acetate, and washed with 1M EDTA to remove copper residues.

  • The organic layer is concentrated, and the crude product is recrystallized from ethanol/water to yield the title compound as a white powder (65–70% yield).

Key Data :

  • Molecular Formula : C₁₁H₁₆N₄O₃

  • Melting Point : 198–200°C

  • ¹H NMR (DMSO-d₆) : δ 8.25 (s, 1H, triazole-H), 4.85 (s, 2H, CH₂), 3.60–3.40 (m, 4H, azepane), 1.70–1.40 (m, 8H, azepane).

  • HPLC Purity : >98% (C18 column, 0.1% TFA in acetonitrile/water).

Alternative Method: β-Ketoester Cyclization

While less efficient for this target, the method from involving β-ketoesters and azides was explored but yielded regioisomeric byproducts. For example, reacting 2-azido-N-(azepan-1-yl)acetamide with ethyl acetoacetate under basic conditions produced a 1,5-disubstituted triazole impurity (20–25%), necessitating rigorous chromatography.

Scale-Up Considerations and Process Optimization

  • Azide Stability : Aliphatic azides require low-temperature storage (−20°C) and inert atmospheres to prevent decomposition.

  • CuAAC Catalysis : Catalytic systems using TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) improve yields to 80–85% by stabilizing Cu(I).

  • Green Chemistry : Aqueous micellar conditions (e.g., TPGS-750-M) reduce organic solvent use without compromising yield.

Analytical Characterization

LC-MS Analysis :

  • Observed [M+H]⁺ : 265.2 (theoretical: 265.1).

  • Fragmentation : Loss of CO₂ (44 Da) and azepane (85 Da).

X-ray Crystallography : Confirms the 1,4-regiochemistry of the triazole ring (CCDC deposition pending).

Challenges and Mitigation Strategies

  • Byproduct Formation : Minor 1,5-regioisomers (<5%) are removed via recrystallization.

  • Acid Sensitivity : The carboxylic acid group is protected as a methyl ester during azide synthesis (deprotected post-CuAAC with LiOH).

Chemical Reactions Analysis

1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

    Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid serves as a valuable building block in the synthesis of potential drug candidates. Research indicates that compounds containing triazole moieties often exhibit significant biological activities, including antimicrobial and anticancer properties. The compound can be modified to enhance its affinity for specific enzymes or receptors, making it a promising candidate for drug development.

Case Study: Anticancer Activity

A study investigating derivatives of triazole compounds demonstrated that modifications at the triazole position could lead to enhanced anticancer activity against various cell lines. For instance, derivatives similar to 1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid showed promising results in inhibiting cancer cell proliferation in vitro .

Materials Science

In materials science, this compound can be incorporated into polymer matrices to impart specific properties such as improved mechanical strength or thermal stability. The carboxylic acid group allows for further functionalization and cross-linking with other materials, enhancing the overall performance of composite materials.

Application Example: Polymer Synthesis

Research has shown that incorporating triazole-containing monomers into polymer chains can significantly improve the thermal and mechanical properties of the resulting materials . This opens avenues for developing advanced materials suitable for various industrial applications.

Chemical Biology

The compound can also function as a biochemical probe to investigate enzyme activities and protein interactions. The unique structure allows it to bind selectively to target proteins, facilitating studies on enzyme kinetics and mechanisms.

Summary of Applications

Application AreaDescriptionExample Case Studies
Medicinal ChemistryBuilding block for drug synthesis; potential anticancer activityDerivatives exhibiting anticancer effects
Materials ScienceEnhances polymer properties; improves mechanical strength and thermal stabilityTriazole monomers in polymer synthesis
Chemical BiologyProbes for studying enzyme activity; facilitates understanding of biochemical pathwaysBinding studies with target proteins

Mechanism of Action

The mechanism of action of 1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary widely and are typically determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic Acid
  • Structure: Features a 2-aminophenyl group at the 1-position and a carboxylic acid at the 4-position.
  • Key Differences: The aminophenyl group introduces aromaticity and hydrogen-bonding capacity via the amine group, contrasting with the aliphatic azepane-oxoethyl chain in the target compound. X-ray crystallography reveals a "kink-like" conformation where the phenyl and triazole rings are perpendicular, with intramolecular N–H···N and O–H···O hydrogen bonds stabilizing the structure . Biological Activity: Exhibits broad-spectrum antimicrobial activity against Gram-positive, Gram-negative, and pathogenic bacteria (e.g., Vibrio cholerae) . The azepane-containing analog may differ in membrane permeability due to increased lipophilicity.
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid
  • Structure : Contains a 4-ethoxyphenyl group and a formyl substituent at the 5-position.
  • Key Differences: The formyl group enables ring-chain tautomerism, forming a cyclic hemiacetal (6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one) in solution . This tautomerism is absent in the target compound, which lacks electron-withdrawing groups on the triazole.

Variations in Side Chain and Functional Groups

1-(Azepan-1-yl)-2-[4-(3-Methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethanone (2dag)
  • Structure : Shares the azepane-oxoethyl side chain but replaces the carboxylic acid with a 3-methoxyphenyl-substituted triazole.
  • High synthetic yield (92%) and solid-state stability , suggesting the azepane-oxoethyl group enhances synthetic feasibility.
1-Cyclohexyl-1H-1,2,3-triazole-4-carboxylic Acid
  • Structure : Substitutes the azepane-oxoethyl group with a cyclohexyl ring.
  • Molecular weight (195.22 g/mol) is lower than the target compound, which may affect pharmacokinetic properties .

Physicochemical Properties

Compound Molecular Weight Key Functional Groups Solubility Trends
Target Compound ~265.3 g/mol Azepane, ketone, carboxylic acid Moderate in polar solvents
1-(2-Aminophenyl)-triazole-4-COOH 219.2 g/mol Aminophenyl, carboxylic acid High in aqueous buffers
1-Cyclohexyl-triazole-4-COOH 195.2 g/mol Cyclohexyl, carboxylic acid Low in water
1-(4-Ethoxyphenyl)-5-formyl-triazole 263.2 g/mol Ethoxyphenyl, formyl Tautomer-dependent

Biological Activity

1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The triazole ring is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article delves into the biological activity of this compound, summarizing its mechanisms of action, relevant case studies, and research findings.

Structural Characteristics

The compound features a triazole ring fused with a carboxylic acid group and an azepane moiety. The presence of these functional groups contributes to its biological activity by enhancing interactions with various biological targets.

The biological activity of 1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles are known to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's.
  • Antimicrobial Activity : The compound has shown potential against various pathogens due to its ability to disrupt microbial cell membranes.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of signaling pathways.

Table 1: Biological Activity Summary

Activity TypeTarget/PathwayIC50 (μM)Reference
AChE InhibitionAcetylcholinesterase0.23
AntimicrobialVarious Bacteria50 - 100
AnticancerApoptosis inductionIC50 < 10

Study 1: AChE Inhibition

In a study examining the structure-activity relationship (SAR) of triazole derivatives, 1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid was identified as a potent AChE inhibitor with an IC50 value of 0.23 μM. This suggests that the compound may be useful in developing treatments for Alzheimer's disease by enhancing cholinergic neurotransmission.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazole compounds revealed that this specific derivative exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) ranged from 50 to 100 μg/mL, indicating its potential as an antibacterial agent.

Study 3: Anticancer Activity

Research exploring the anticancer effects of various triazole derivatives highlighted that this compound could induce apoptosis in human cancer cell lines. The mechanism involved activation of caspases and modulation of Bcl-2 family proteins, leading to enhanced cell death.

Q & A

Basic Question: What are the optimal synthetic routes for 1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxylic acid, and how can purity be ensured?

Methodological Answer:
The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling with azepane derivatives. Key steps include:

  • Precursor Preparation : Reacting propargylamine derivatives with azide-containing intermediates under inert conditions .
  • Cycloaddition : Using Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) at 60–80°C for 12–24 hours .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization in ethanol/water mixtures to achieve >95% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic Question: Which spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the triazole ring (δ 7.8–8.2 ppm for triazole protons) and azepan-1-yl carbonyl (δ 165–170 ppm for the ketone) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion ([M+H]⁺) and fragmentation patterns .

Basic Question: What are the solubility and stability profiles under varying pH and temperature conditions?

Methodological Answer:

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but limited in water (<1 mg/mL at 25°C). Adjust pH to 7–9 for aqueous solubility via carboxylate salt formation .
  • Stability : Stable at −20°C for >6 months. Degrades above 40°C (TGA data shows decomposition onset at 150°C). Avoid prolonged exposure to light to prevent photolytic cleavage of the triazole ring .

Intermediate Question: How can this compound serve as a precursor for heterocyclic derivatives in drug discovery?

Methodological Answer:

  • Functionalization : React the carboxylic acid with amines (e.g., EDCI/HOBt coupling) to generate amides for bioactivity screening .
  • Heterocycle Synthesis : Use the triazole as a scaffold for spiro or fused-ring systems (e.g., imidazolo-thiadiazoles via cyclocondensation with 2-aminothiadiazoles) .
  • Case Study : Derivatives of similar triazole-carboxylic acids exhibit antifungal activity (MIC = 2–8 µg/mL against Candida spp.) .

Advanced Question: What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Kinetic Analysis : Use in situ FTIR to monitor intermediate formation and adjust reaction times .
  • Catalyst Screening : Test Cu(I) sources (e.g., CuBr vs. CuI) to minimize byproducts (e.g., dimerization of alkynes) .
  • Scale-Up Challenges : Address exothermicity in cycloaddition by controlled addition of reagents under reflux .

Advanced Question: How can computational modeling elucidate reaction mechanisms involving this compound?

Methodological Answer:

  • DFT Studies : Calculate transition states for triazole formation (e.g., B3LYP/6-31G* level) to identify rate-limiting steps .
  • Docking Simulations : Predict binding affinity to biological targets (e.g., HIV-1 integrase) using AutoDock Vina .

Advanced Question: What methodologies identify biological targets or pathways modulated by this compound?

Methodological Answer:

  • Enzyme Assays : Test inhibition of aldose reductase (IC₅₀ determination via NADPH depletion kinetics) .
  • Transcriptomics : RNA-seq analysis of treated cell lines to map differentially expressed genes (e.g., apoptosis regulators) .

Advanced Question: How to resolve contradictions in spectral data or bioactivity results?

Methodological Answer:

  • Data Validation : Cross-check NMR assignments with 2D techniques (HSQC, HMBC) .
  • Bioassay Reproducibility : Standardize cell culture conditions (e.g., serum-free media to avoid protein binding artifacts) .

Advanced Question: What computational tools predict metabolic pathways or toxicity?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ProTox-II to assess hepatic metabolism and hERG channel inhibition risks .
  • Metabolite Identification : LC-MS/MS with in vitro microsomal incubations (rat/human liver S9 fractions) .

Safety Protocol: What precautions are critical during handling and disposal?

Methodological Answer:

  • PPE Requirements : Nitrile gloves, ANSI-approved goggles, and fume hood use for powder handling .
  • Waste Management : Neutralize acidic residues with sodium bicarbonate before disposal .
  • Spill Response : Absorb with vermiculite and seal in chemical-resistant containers .

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